![molecular formula C22H26N2O4 B2529339 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 2-(4-METHYLPHENYL)ACETATE CAS No. 1798043-68-1](/img/structure/B2529339.png)

2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 2-(4-METHYLPHENYL)ACETATE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

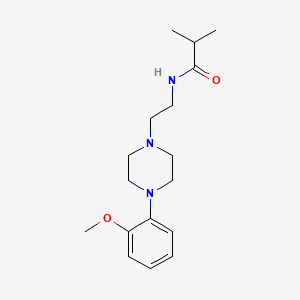

The compound “2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals . The methoxyphenyl and methylphenyl groups are aromatic rings, which are often involved in π-π interactions and can contribute to the compound’s reactivity and binding affinity.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the attachment of the methoxyphenyl and methylphenyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR, IR, and HRMS, which can provide information about the types of bonds and functional groups present .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The piperazine ring might undergo reactions such as alkylation or acylation. The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring might increase its solubility in water, while the aromatic rings might increase its lipophilicity .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Some novel derivatives, including 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate, have been synthesized and screened for their antimicrobial activities. These compounds exhibited good or moderate activities against various microorganisms, highlighting their potential in the field of antimicrobial research (Bektaş et al., 2007).

Impurity Profile Analysis in Drug Development

This compound has been studied for its impurity profile in the development of a highly active platelet aggregation inhibitor, a glycoprotein IIb/IIIa antagonist. The research involved advanced liquid chromatography-mass spectrometry techniques to characterize byproducts occurring during synthesis and scale-up in drug development (Thomasberger et al., 1999).

Anti-Inflammatory and Analgesic Agent Research

Derivatives of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate have been synthesized and evaluated as potential anti-inflammatory and analgesic agents. These compounds showed significant inhibitory activity on cyclooxygenase-2 (COX-2), along with noteworthy analgesic and anti-inflammatory activities, comparing favorably with standard drugs in this domain (Abu‐Hashem et al., 2020).

Pharmaceutical Applications and Structural Characterization

The novel compound's structure and potential pharmaceutical applications have been explored, with emphasis on its synthesis process and structural characterization through various spectroscopic methods. This research provides insights into the potential medical applications of the compound (Wujec & Typek, 2023).

Radiolabeling and Imaging Applications

The compound has been used in the radiolabeling of selective ligands for imaging purposes, particularly in positron emission tomography (PET). This illustrates its utility in medical imaging and diagnostics, especially in receptor imaging (Kuhnast et al., 2006).

Mecanismo De Acción

Target of Action

The primary targets of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate are likely to be alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

The compound has been found to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines . It is much less potent and is thought to have relatively insignificant abuse potential .

Biochemical Pathways

The compound’s interaction with its targets affects the cholinergic transmission , which is crucial in cognitive functions . Inhibition of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis, is one of the significant drug targets to increase acetylcholine levels .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .

Result of Action

The compound’s action results in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . It also has a significant role in the treatment of various neurological conditions .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-17-3-5-18(6-4-17)15-22(26)28-16-21(25)24-13-11-23(12-14-24)19-7-9-20(27-2)10-8-19/h3-10H,11-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQDCXHQYOIAFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2-thione](/img/structure/B2529258.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2529259.png)

![4-(3-fluorophenyl)-6-[(4-fluorophenyl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2529260.png)

![Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2529261.png)

![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2529264.png)

![tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate](/img/structure/B2529271.png)

![3-(3,4-dichlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2529272.png)

![N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide](/img/structure/B2529273.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2529274.png)

![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2529275.png)